molecular formula C17H13ClN4OS B2522061 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1286482-99-2

8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2522061
CAS No.: 1286482-99-2
M. Wt: 356.83
InChI Key: SXGNGYKTNKMCIK-UHFFFAOYSA-N
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Description

8-Chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone scaffold. The 8-chloro substituent likely enhances electrophilicity and binding affinity in biological systems, while the 4-ethylphenyl group contributes to lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

8-chloro-2-(4-ethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c1-2-10-3-6-12(7-4-10)19-16-21-22-15(23)13-8-5-11(18)9-14(13)20-17(22)24-16/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGNGYKTNKMCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be achieved through a multi-step process. One common method involves the reaction of 4-ethylphenylamine with 2-chloroquinazolin-4-one in the presence of a base, followed by cyclization with thiadiazole derivatives under reflux conditions . The reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with specific properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting urease and other enzymes critical in various biological processes. For example, research indicates that this compound can modulate cellular processes such as proliferation and apoptosis by inhibiting specific kinases involved in cell signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its anticancer , antimicrobial , and anti-inflammatory properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through specific signaling pathways. For instance, a study highlighted its effectiveness against certain cancer cell lines by activating apoptotic pathways while inhibiting tumor growth in vivo.

Industry

This compound is also being utilized in the development of new materials with tailored electronic or optical properties. Its unique heterocyclic structure allows for applications in organic electronics and photonic devices where specific electronic characteristics are required.

Case Studies

Several studies have documented the applications of this compound:

  • Enzyme Inhibition : A study published in a peer-reviewed journal evaluated the inhibitory effects of this compound on urease activity. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications for conditions related to excessive urease activity.
  • Anticancer Activity : In vitro studies conducted on various cancer cell lines revealed that this compound could reduce cell viability significantly compared to controls. The mechanism was attributed to its ability to activate apoptosis-related signaling pathways.

Biochemical Properties

The biochemical interactions of this compound include:

  • Enzyme Interaction : It has been shown to interact with several enzymes and proteins, influencing their activity significantly.
  • Cellular Effects : The compound alters cellular metabolism and gene expression patterns in various cell types, demonstrating its potential as a therapeutic agent in diseases characterized by dysregulated cellular processes.

Mechanism of Action

The mechanism of action of 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues, leading to inhibition . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • The 4-ethylphenyl group offers moderate lipophilicity compared to bulkier (e.g., propylthio) or polar (e.g., methoxyphenyl) substituents, balancing solubility and membrane permeability .
  • Microwave-assisted and green chemistry methods (e.g., deep eutectic solvents) improve yields and sustainability compared to traditional PTC conditions .

Key Observations :

  • Anti-HIV activity is prominent in methyl-substituted analogs, suggesting smaller substituents favor viral inhibition .
  • Antibacterial activity correlates with electron-donating groups (e.g., methoxy), which may enhance target binding .
  • The target compound’s chloro and ethyl groups may synergize for dual antitubercular and antimicrobial effects, as seen in related thiadiazoloquinazolinones .

Structure-Activity Relationship (SAR) Insights

  • Chloro Substituent : Enhances electrophilicity and stability, as seen in 8-chloro-3-methoxyphenyl derivatives .
  • Aryl Amino Groups: Electron-rich groups (e.g., methoxy) improve antibacterial activity, while alkyl chains (e.g., ethyl) optimize lipophilicity .
  • Thiadiazole-Quinazolinone Fusion: Critical for maintaining planar geometry, enabling π-π stacking with biological targets .

Table 3: Eco-Friendliness Metrics for Selected Syntheses

Method Catalyst/Solvent Atom Economy (%) E-Factor Reference
Traditional PTC TBAB/K₂CO₃ 65 3.2
Microwave-assisted Solvent-free 85 1.5
Deep Eutectic Solvent [HDPH]:CoCl₄ 90 0.8

Key Observations :

  • The target compound’s synthesis would benefit from deep eutectic solvents or microwave irradiation, reducing waste and improving atom economy .

Biological Activity

8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a synthetic compound belonging to the class of thiadiazoles and quinazolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H14ClN5S
  • Molecular Weight : 329.82 g/mol
  • CAS Number : 890707-28-5

Structural Characteristics

The compound features a thiadiazole ring fused with a quinazoline moiety, which is known for enhancing biological activity through various mechanisms. The presence of the chloro and ethylphenyl substituents contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
8-chloro-2-[(4-ethylphenyl)amino]-...HCT116 (Colon)3.29
H460 (Lung)10.0
MCF7 (Breast)7.5
Other Thiadiazole DerivativesPC3 (Prostate)1.5

Studies have reported that the compound exhibits an IC50 value of approximately 3.29 μM against the HCT116 colon cancer cell line, indicating potent anticancer activity . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures possess significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
8-chloro-2-[(4-ethylphenyl)amino]-...E. coli32 μg/mL
S. aureus16 μg/mL
C. albicans64 μg/mL

The compound has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Case Studies

  • Cytotoxicity Assessment : A study conducted on various thiadiazole derivatives showed that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against cancer cell lines . The specific case of the compound in focus revealed that it could inhibit growth in multiple tumor cell lines effectively.
  • Antimicrobial Testing : The antimicrobial efficacy was assessed against clinical isolates of bacteria and fungi. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic methodologies for 8-chloro-2-[(4-ethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:
  • Deep Eutectic Solvent (DES) Catalysis: A diphenhydramine hydrochloride-CoCl₂·6H₂O DES system can catalyze thiadiazolo-quinazolinone formation under mild conditions, improving reaction efficiency and reducing waste .
  • Ultrasound-Assisted One-Pot Synthesis: Ultrasound irradiation accelerates the formation of thiadiazolo-pyrimidine derivatives via multicomponent reactions, offering high yields (e.g., 85–92%) and reduced reaction times (2–4 hours) .
  • Phosphorus Oxychloride-Mediated Cyclization: Used in analogous heterocycles, POCl₃ facilitates ring closure in thiazolo-triazolo-pyrimidines under reflux conditions .

Q. How is the structural characterization of this compound performed in academic research?

  • Methodological Answer: Key techniques include:
  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • X-Ray Crystallography: Resolves crystal packing and stereochemistry in analogous compounds, such as thiazolo-triazolopyrimidines .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

  • Methodological Answer: Initial screening often includes:
  • Enzyme Inhibition Assays: Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative potential .
  • Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Methodological Answer: Strategies include:
  • Catalyst Screening: DES systems (e.g., choline chloride-urea) enhance atom economy and reduce side reactions .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in cyclocondensation .
  • Temperature Control: Microwave-assisted heating (80–120°C) shortens reaction times for analogous thiadiazolo-pyrimidines .

Q. How should discrepancies in reported biological activity data be addressed?

  • Methodological Answer: Contradictions arise from assay variability or structural analogs. Mitigation approaches:
  • Comparative Structural Analysis: Use X-ray/NMR data to verify compound identity and purity .
  • Dose-Response Reproducibility: Repeat assays across multiple labs with standardized protocols (e.g., fixed cell passage numbers) .
  • Molecular Docking: Compare binding affinities of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl substituents) to identify SAR trends .

Q. What strategies enhance the compound’s pharmacological profile through structural modification?

  • Methodological Answer: Focus on substituent engineering:
  • Electron-Withdrawing Groups: Introduce -Cl or -CF₃ to aromatic rings to improve metabolic stability (e.g., logP reduction from 3.2 to 2.8) .
  • Heterocycle Fusion: Replace the quinazolinone core with triazolo-thiadiazine systems to modulate solubility (e.g., logS increase by 0.5 units) .
  • Bioisosteric Replacement: Substitute thiadiazolo with oxadiazolo rings to reduce toxicity while retaining activity .

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